![molecular formula C18H30O3Si B14202863 Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- CAS No. 830345-36-3](/img/structure/B14202863.png)
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- is a complex organosilicon compound characterized by its unique molecular structure. It contains a three-membered oxirane ring, a phenylethyl group, and triethylsilyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- typically involves the reaction of 2-(3,3-dimethyloxiranyl)-1-phenylethanol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired silane compound after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The phenylethyl group can undergo reduction to form corresponding hydrocarbons.
Substitution: The triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. The phenylethyl group provides hydrophobic interactions, while the triethylsilyl groups enhance the compound’s stability and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]trimethyl-
- Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]tripropyl-
- Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]tributyl-
Uniqueness
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. The presence of the oxirane ring and phenylethyl group makes it particularly useful in applications requiring both reactivity and stability .
Eigenschaften
CAS-Nummer |
830345-36-3 |
|---|---|
Molekularformel |
C18H30O3Si |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
[2-(3,3-dimethyloxiran-2-yl)-1-phenylethyl]peroxy-triethylsilane |
InChI |
InChI=1S/C18H30O3Si/c1-6-22(7-2,8-3)21-20-16(14-17-18(4,5)19-17)15-12-10-9-11-13-15/h9-13,16-17H,6-8,14H2,1-5H3 |
InChI-Schlüssel |
GBEKKNRBZUEQHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OOC(CC1C(O1)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


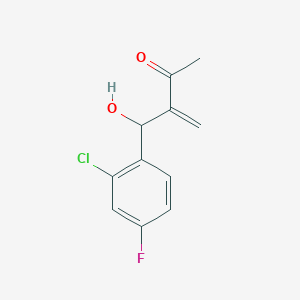

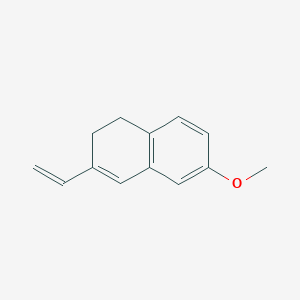
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)


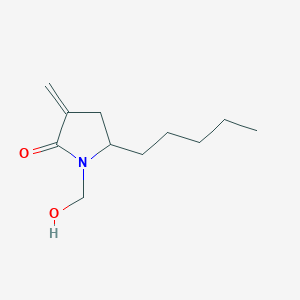
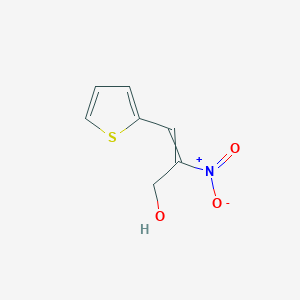
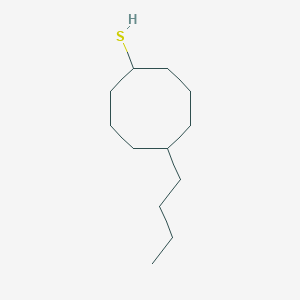
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
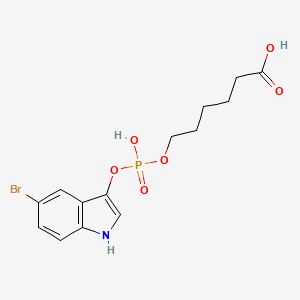
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
phosphane}](/img/structure/B14202873.png)
